molecular formula C7H5Cl2F B1221426 (Dichlorofluoromethyl)benzene CAS No. 498-67-9

(Dichlorofluoromethyl)benzene

Cat. No.: B1221426
CAS No.: 498-67-9
M. Wt: 179.02 g/mol
InChI Key: OMEURKZGLJYCGS-UHFFFAOYSA-N
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Description

Significance within Halogenated Aromatic Compound Chemistry

(Dichlorofluoromethyl)benzene, with the chemical formula C7H5Cl2F, is a notable member of the halogenated aromatic compounds. smolecule.com Its unique structure, featuring a benzene (B151609) ring attached to a carbon atom bonded to two chlorine atoms and one fluorine atom, imparts significant chemical reactivity. smolecule.com This dual halogenation with both chlorine and fluorine distinguishes it from other halogenated compounds, offering diverse applications in synthetic chemistry and materials science. smolecule.com

Aromatic compounds, in general, are fundamental to organic chemistry and life sciences, serving as building blocks for pharmaceuticals, agrochemicals, and various materials. numberanalytics.com The introduction of halogen atoms to an aromatic ring, as in this compound, can enhance biological activity or stability, making it a valuable intermediate in the synthesis of these products. smolecule.com

Evolution of Research in Dichlorofluoromethyl-Substituted Arenes

Research into dichlorofluoromethyl-substituted arenes has evolved to explore their synthesis and application. One common synthetic method involves the halogenation of benzene derivatives, such as the reaction of benzene with chlorodifluoromethane (B1668795) using a catalyst like aluminum chloride. smolecule.com Another approach is the direct fluorination of chlorinated benzene derivatives. smolecule.com

A significant area of application for this compound is as a precursor for fluorinated polymers. smolecule.com These polymers exhibit desirable properties such as high thermal and chemical stability, excellent electrical insulation, and low surface friction. smolecule.com Consequently, they find use in electronics as dielectrics, in membranes for gas separation and fuel cells, and in the production of nonstick and water-repellent coatings. smolecule.com

Structural Features and their Influence on Chemical Behavior

The chemical behavior of this compound is largely dictated by its structural features. The presence of the dichlorofluoromethyl group on the benzene ring significantly influences its reactivity in various chemical transformations. smolecule.com

Key reactions involving this compound include:

Electrophilic Aromatic Substitution: The halogen substituents on the benzene ring direct incoming electrophiles, influencing the position of new functional groups on the aromatic system. smolecule.comlibretexts.org

Nucleophilic Substitution: The dichlorofluoromethyl group itself can be displaced by strong nucleophiles that attack the carbon atom bearing the halogens. smolecule.com

Reduction Reactions: Under specific conditions, this compound can be reduced to yield derivatives with fewer halogen atoms or to be completely dehalogenated. smolecule.com

The stability of the benzene ring, combined with the reactivity of the carbon-halogen bonds, makes this compound a versatile reagent in organic synthesis. smolecule.comwou.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dichloro(fluoro)methyl]benzene
Source PubChem
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InChI

InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEURKZGLJYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060099
Record name (Dichlorofluoromethyl)benzene
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Molecular Weight

179.02 g/mol
Source PubChem
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CAS No.

498-67-9
Record name (Dichlorofluoromethyl)benzene
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Record name alpha,alpha-Dichloro-alpha-fluorotoluene
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Record name Benzene, (dichlorofluoromethyl)-
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Record name (Dichlorofluoromethyl)benzene
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Record name (dichlorofluoromethyl)benzene
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Synthetic Methodologies for Dichlorofluoromethyl Benzene and Its Derivatives

Established Synthetic Routes to the Compound

Traditional methods for synthesizing (Dichlorofluoromethyl)benzene and its derivatives have been well-documented, primarily relying on halogenation and halogen exchange reactions. These methods are foundational in organofluorine chemistry.

Halogenation of Benzene (B151609) and its Derivatives

Halogenation of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. numberanalytics.com For the synthesis of this compound, this strategy can involve the chlorination of a fluorinated precursor. The direct halogenation of benzene itself requires a catalyst, such as a Lewis acid, to polarize the halogen molecule and make it a sufficiently strong electrophile to attack the stable aromatic ring. numberanalytics.comlibretexts.org

In the context of producing halo-substituted benzotrifluorides, the vapour-phase chlorination of benzotrifluoride (B45747) has been studied. Research indicates that this reaction, when carried out at high temperatures (350-450°C), leads to a mixture of isomers. The primary products are halogenobenzotrifluorides, with a typical distribution of approximately 53-54% meta, 30-32% para, and 13-17% ortho isomers. researchgate.net This demonstrates that while direct halogenation is a viable route, controlling the regioselectivity can be a challenge.

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom into a molecule. numberanalytics.com A key route to this compound is the selective fluorination of dichloromethylbenzene (B165763). This process typically involves successive chlorine/fluorine exchanges using hydrogen fluoride (B91410) (HF) as the fluorinating agent. researchgate.netresearchgate.net

Studies have investigated the influence of catalysts or basic solvents to facilitate this fluorination and inhibit undesirable polymerization reactions. Under mild conditions (50°C, 1 hour reaction time), the fluorination of dichloromethylbenzene has been successfully observed. The most effective results were achieved using a system of HF-dioxane with antimony trifluoride as a catalyst. researchgate.netresearchgate.net This approach highlights a direct method to form the C-F bond on the methyl group attached to the benzene ring.

Halogen Exchange Reactions for Geminal Dihalo-Fluoromethyl Groups

One of the most common and historically significant methods for creating fluorinated organic compounds is the halogen exchange reaction, famously known as the Swarts reaction. thieme-connect.deiitk.ac.in This method is particularly efficient for preparing this compound from its (trichloromethyl)benzene (benzotrichloride) precursor. thieme-connect.de

The reaction involves substituting chlorine atoms with fluorine atoms using a metal fluoride. Frédéric Swarts' pioneering work in the 1890s utilized antimony trifluoride (SbF₃) for this purpose. smolecule.com The reaction of benzotrichloride (B165768) with SbF₃ can yield both this compound and (chlorodifluoromethyl)benzene (B1584488).

More contemporary methods often employ hydrogen fluoride (HF) in combination with a catalyst like antimony(III) or antimony(V) halides. thieme-connect.de For instance, a patent describes the synthesis of this compound from benzotrichloride using a dimethylimidazolium-hydrofluoric acid complex (DMi·nHF). By carefully controlling the reaction conditions, such as temperature and the molar ratio of HF, one can influence the product distribution.

Table 1: Synthesis of this compound via Halogen Exchange

PrecursorFluorinating AgentTemperature (°C)Time (hours)Conversion of Precursor (%)Yield of this compound (%)Reference
BenzotrichlorideDMi · 2HF803677.667.0 google.com
BenzotrichlorideDMi · 16.4HF301095.024.4 google.com

Novel and Emerging Synthetic Approaches

While established routes are robust, the field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. Catalytic functionalization and C-H bond activation represent the forefront of these efforts.

Catalytic Functionalization Methods

Catalytic methods are central to modern synthesis, aiming to improve reaction efficiency and selectivity. In the synthesis of this compound, catalysis plays a crucial role, particularly in halogen exchange and direct fluorination reactions.

The fluorination of dichloromethylbenzene with HF is significantly enhanced by the presence of a catalyst. Antimony trifluoride has been identified as an effective catalyst for this transformation, promoting the Cl/F exchange under mild conditions. researchgate.netresearchgate.net Similarly, the reaction to convert bis-(trichloromethyl)-benzenes can be catalyzed by antimony pentachloride, which acts as a halogen transfer catalyst, facilitating the disproportionation of fluorodichloromethyl groups. google.com These examples underscore the power of catalysis to enable reactions that might otherwise be sluggish or unselective.

Table 2: Catalytic Fluorination of Dichloromethylbenzene

SubstrateFluorinating SystemCatalystConditionsKey ObservationReference
DichloromethylbenzeneHFNone (in dioxane)50°C, 1hFluorination observed, polymerization inhibited researchgate.net
DichloromethylbenzeneHF-dioxaneAntimony trifluoride50°C, 1hBest results for selective fluorination researchgate.netresearchgate.net

Selective Carbon-Hydrogen Bond Activation Strategies

Carbon-hydrogen (C-H) bond activation is a powerful and rapidly developing area in organic synthesis that aims to directly convert ubiquitous C-H bonds into more complex functional groups. mt.com This approach offers the potential for more atom-economical and efficient synthetic routes by avoiding the need for pre-functionalized starting materials.

The strategy typically employs transition metal catalysts (e.g., based on palladium, rhodium, iridium) to cleave a C-H bond and initiate functionalization. mt.com While specific examples detailing the synthesis of this compound via direct C-H dichlorofluoromethylation are still emerging, the principles of C-H activation hold significant promise. For instance, research has demonstrated the activation of C-H bonds in benzene by transient titanium alkylidyne complexes, leading to the formation of new carbon-carbon bonds. nih.gov The development of catalysts capable of selectively activating a C-H bond on the benzene ring and installing a dichlorofluoromethyl group represents an active and challenging frontier in synthetic chemistry.

Preparation of Key Intermediates and Precursors for the Compound's Synthesis

The synthesis of this compound and its derivatives relies on the preparation of specific precursors, primarily through halogenation and subsequent halogen exchange reactions. The foundational starting material for many of these syntheses is toluene (B28343), which is converted into a key intermediate, benzotrichloride.

Benzotrichloride as a Primary Precursor

Benzotrichloride (α,α,α-trichlorotoluene) is a critical intermediate in the production of this compound. chemcess.com The industrial synthesis of benzotrichloride is typically achieved through the free-radical chlorination of the side chain of toluene. chemcess.com This process involves treating toluene with chlorine gas under conditions that promote radical formation, such as exposure to UV light. This reaction leads to the exhaustive chlorination of the methyl group.

Once synthesized, benzotrichloride serves as the direct precursor for fluorination reactions. The conversion to fluorinated derivatives is accomplished through a halogen exchange (Halex) process, where the chlorine atoms on the methyl group are replaced by fluorine. dur.ac.ukbeilstein-journals.orgthieme-connect.de Various fluorinating agents can be employed to achieve this transformation, with the choice of reagent and reaction conditions influencing the degree of fluorination.

Common methods for the fluorination of benzotrichloride include:

Reaction with Antimony Trifluoride (SbF₃): This was one of the earliest methods used for converting benzotrichloride. beilstein-journals.orgnih.gov

Reaction with Hydrogen Fluoride (HF): Anhydrous hydrogen fluoride is widely used, sometimes in the presence of a catalyst, to replace chlorine atoms with fluorine. chemcess.comgoogle.com The reaction can be controlled to achieve partial fluorination, yielding this compound. thieme-connect.de For instance, the reaction of benzotrichloride with HF can be catalyzed by a mixture of aluminum chloride and activated charcoal under specific temperature and pressure conditions to produce benzotrifluoride. google.com

Other Precursors and Intermediates for Derivatives

The synthesis of substituted this compound derivatives requires the preparation of appropriately substituted precursors. The general strategy often involves synthesizing a chlorinated or brominated intermediate from a substituted toluene or benzene derivative, which is then subjected to a halogen exchange reaction.

Substituted Acetophenones: For certain derivatives, substituted acetophenones can serve as precursors. For example, 2,6-dichloro-3-fluoroacetophenone can be chlorinated using chlorine gas in an acetic acid and sodium acetate (B1210297) system to produce α,α,α,2,6-pentachloro-3-fluoroacetophenone. researchgate.netgoogle.com This pentachloro- intermediate can then be further processed.

Aryl Grignard Reagents: An alternative approach involves the use of organometallic reagents. Aryl Grignard reagents can react with sources of "CFBr₂" groups, such as dibromodifluoromethane, to yield α,α-dibromo-α-fluorotoluene derivatives. researchgate.net These dibromo-fluoro compounds can then potentially undergo further transformations.

Dichloromethyl Ethers: In the synthesis of related difluoromethyl ethers, phenols can be converted in a multi-step process. The phenols are first transformed into their formate (B1220265) esters, which are then treated with phosphorus pentachloride (PCl₅) to yield dichloromethyl ethers. researchgate.net These ethers subsequently undergo a chlorine-fluorine exchange reaction using reagents like potassium fluoride (KF) or HF complexes to form the desired difluoromethyl ethers. researchgate.net

The following table summarizes key precursors and their synthetic transformations leading to intermediates for this compound and related compounds.

PrecursorSynthetic MethodReagentsResulting IntermediateCitation
TolueneSide-chain ChlorinationCl₂, UV lightBenzotrichloride chemcess.com
BenzotrichlorideHalogen Exchange (Fluorination)SbF₃ or HFThis compound / Benzotrifluoride chemcess.comdur.ac.uknih.gov
2,6-dichloro-3-fluoroacetophenoneChlorinationCl₂, Acetic Acid, Sodium Acetateα,α,α,2,6-pentachloro-3-fluoroacetophenone researchgate.netgoogle.com
Aryl Grignard ReagentsReaction with HalomethaneDibromodifluoromethane (CF₂Br₂)α,α-dibromo-α-fluorotoluene derivatives researchgate.net
Phenol Formate EstersChlorinationPhosphorus pentachloride (PCl₅)Dichloromethyl ethers researchgate.net

Chemical Reactivity and Transformation Studies of Dichlorofluoromethyl Benzene

Radical and Photochemical Reactions Involving the Compound

Radical Reactions:

The primary site for radical attack on (dichlorofluoromethyl)benzene is expected to be the benzylic position, leading to the formation of a benzyl-type radical. The stability of this radical intermediate is a key factor in determining the feasibility and outcome of such reactions. Benzylic radicals are generally more stable than simple alkyl radicals due to the delocalization of the unpaired electron into the adjacent π-system of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.comkrayonnz.com However, the presence of electronegative halogen atoms on the methyl group can influence this stability. While resonance stabilization is significant, the inductive effect of the chlorine and fluorine atoms can destabilize the radical to some extent by withdrawing electron density. masterorganicchemistry.com

Free-radical halogenation, a typical reaction for alkylbenzenes, can be initiated by UV light or radical initiators. pharmaguideline.comlibretexts.org In the case of this compound, further substitution on the dichlorofluoromethyl group is unlikely due to the existing halogenation. Instead, radical reactions are more likely to involve abstraction of a hydrogen atom from the aromatic ring, although this is generally less favorable than benzylic hydrogen abstraction.

The reaction of this compound with radical initiators, such as azo compounds or peroxides, can lead to the generation of the corresponding benzyl (B1604629) radical. numberanalytics.comijrpc.com This radical can then participate in various subsequent reactions, including dimerization, disproportionation, or reaction with other molecules in the system.

Photochemical Reactions:

The photochemical behavior of this compound is largely governed by the absorption of UV light by the benzene ring. While benzene itself does not significantly absorb solar radiation at the Earth's surface, the presence of substituents can shift the absorption spectrum to longer wavelengths. nih.govindustrialchemicals.gov.au Upon absorption of a photon, the molecule is promoted to an excited state, which can then undergo various transformations.

A plausible photochemical reaction for this compound is the homolytic cleavage of a carbon-chlorine (C-Cl) bond. rsc.orgnih.gov The C-Cl bond is weaker than the C-F and C-C bonds, making it more susceptible to cleavage upon excitation. yu.edu.jo This cleavage would result in the formation of a benzyl-type radical and a chlorine radical. The subsequent reactions of these radicals would determine the final products.

The photolysis of aryl halides can lead to a variety of products depending on the reaction conditions, such as the solvent and the presence of other reagents. acs.org For instance, in the presence of a hydrogen-donating solvent, the resulting benzyl radical could abstract a hydrogen atom to form (chlorofluoromethyl)benzene. Alternatively, the radical could undergo rearrangement or react with other species.

Table 3.3.1: Plausible Radical and Photochemical Reaction Products of this compound

Reaction Type Initiator/Condition Plausible Intermediate(s) Potential Product(s)
Radical HalogenationUV light, Halogen (e.g., Br₂)Benzyl radicalRing-halogenated derivatives
Radical-initiated ReactionPeroxide, HeatBenzyl radicalDimerized products, products from reaction with solvent
PhotolysisUV lightBenzyl radical, Chlorine radical(Chlorofluoromethyl)benzene, Ring-chlorinated derivatives

This table presents plausible products based on general principles of radical and photochemical reactivity of analogous aromatic compounds, as specific experimental data for this compound is limited.

Acid-Base Reactivity and Coordination Chemistry

The electronic properties of the dichlorofluoromethyl group significantly influence the acid-base characteristics and coordination behavior of this compound.

Acid-Base Reactivity:

The dichlorofluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. pharmaguideline.comlibretexts.org This inductive effect reduces the electron density of the attached benzene ring. Consequently, the C-H bonds on the aromatic ring of this compound are expected to be more acidic than those of benzene itself. The withdrawal of electron density by the substituent group helps to stabilize the negative charge that would develop on the ring upon deprotonation (formation of a carbanion). stackexchange.comlibretexts.org

While the benzene ring itself is a very weak acid, the presence of a potent electron-withdrawing group enhances its acidity. pharmaguideline.comlibretexts.org However, it is important to note that even with this enhancement, this compound is not considered a strong acid. Its acidity would be relevant in the context of reactions with very strong bases.

Conversely, the electron-deficient nature of the benzene ring makes this compound a weaker Lewis base compared to unsubstituted benzene. A Lewis base donates an electron pair, and the reduced electron density on the π-system of the ring diminishes its ability to do so. wikipedia.org

Coordination Chemistry:

The interaction of this compound with metal centers can occur through two primary modes: coordination involving the π-system of the aromatic ring and coordination involving the lone pair electrons of the halogen atoms.

π-Coordination: Aromatic rings can act as ligands to metal centers, forming π-complexes. berkeley.edu The strength of this interaction is influenced by the electron density of the ring. The electron-withdrawing dichlorofluoromethyl group reduces the electron-donating ability of the benzene ring, leading to weaker π-coordination compared to benzene or alkylbenzenes. fu-berlin.de However, coordination to highly electron-rich metal centers is still possible.

Halogen Coordination: The chlorine and fluorine atoms in the dichlorofluoromethyl group possess lone pairs of electrons that could potentially coordinate to a Lewis acidic metal center. berkeley.eduresearchgate.net Fluorinated organic compounds have been shown to interact with metal centers through their fluorine atoms. berkeley.edu The formation of such coordination complexes would depend on the nature of the metal, its ligands, and the reaction conditions.

The synthesis of specific metal complexes with this compound as a ligand is not widely reported in the literature. However, based on the principles of coordination chemistry, it is conceivable that this compound could form complexes with various transition metals, particularly those that favor interactions with "soft" ligands (in the case of π-coordination) or hard Lewis acids (in the case of halogen coordination). scielo.org.zamdpi.comnih.govrasayanjournal.co.in

Table 3.4.1: Predicted Acid-Base and Coordination Properties of this compound

Property Predicted Behavior Reasoning
Acidity of Ring C-H More acidic than benzeneElectron-withdrawing effect of the -CFCl₂ group stabilizes the conjugate base. libretexts.orgstackexchange.com
Lewis Basicity Weaker Lewis base than benzeneReduced electron density in the π-system due to the electron-withdrawing -CFCl₂ group.
Coordination as a Ligand Can act as a π-donor ligand and a halogen-donor ligandThe benzene ring can form π-complexes, and the halogen atoms have lone pairs for coordination. berkeley.eduresearchgate.net
Strength of π-Coordination Weaker than benzeneThe electron-withdrawing substituent reduces the electron-donating ability of the aromatic ring. fu-berlin.de

This table is based on established principles of electronic effects and coordination chemistry, as direct experimental data for this compound is limited.

Theoretical and Computational Chemistry Investigations of Dichlorofluoromethyl Benzene

Electronic Structure and Bonding Analysis

Computational quantum chemistry methods are instrumental in understanding the electronic structure and bonding of (Dichlorofluoromethyl)benzene. nih.gov These methods, ranging from self-consistent field (SCF) theory to density functional theory (DFT), allow for the calculation of various molecular properties. nih.govopenaccessjournals.com The presence of the dichlorofluoromethyl group significantly influences the electronic distribution within the benzene (B151609) ring. The highly electronegative fluorine and chlorine atoms in the substituent group act as electron-withdrawing groups, which can decrease the electron density of the aromatic ring. nih.govlibretexts.org

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. scielo.org.mx For substituted benzenes, electron-withdrawing groups generally lower the HOMO energy, making the compound less susceptible to electrophilic attack. scielo.org.mx

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the bonding characteristics. nih.gov It allows for the examination of charge transfer interactions between the substituent and the benzene ring, providing a quantitative measure of the electronic effects at play. nih.gov

Table 1: Computed Electronic Properties of this compound

PropertyValueComputational Method
Molecular Weight179.02 g/mol PubChem 2.2
XLogP33.5XLogP3 3.0
Monoisotopic Mass177.9752337 DaPubChem 2.2

This table presents computed electronic and physical properties of this compound, sourced from the PubChem database. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that arise from rotation around single bonds, particularly the bond connecting the dichlorofluoromethyl group to the benzene ring. chemistrysteps.com The rotation of this substituent group relative to the plane of the benzene ring leads to different conformers with varying energies.

Computational methods are employed to calculate the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govresearchgate.net The heights of these rotational barriers are influenced by both steric and electronic effects. nih.gov For withdrawing groups, the interaction of molecular orbitals can be more pronounced, leading to an increase in the rotational barrier. nih.gov Theoretical calculations, such as those using Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD(T)) methods, can provide accurate estimations of these rotational barriers. nih.gov

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. openaccessjournals.com It allows for the detailed examination of reaction pathways, transition states, and intermediates, providing insights that can complement experimental studies. nih.govrsc.org

Transition state theory is a fundamental concept in computational reaction chemistry. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. montana.edu For reactions such as electrophilic aromatic substitution, computational methods can be used to locate and characterize the transition state structures. nih.govdiva-portal.org

The stability of the transition state is influenced by the electronic effects of the substituents on the benzene ring. libretexts.org Electron-withdrawing groups, like the dichlorofluoromethyl group, can destabilize the positively charged intermediate (arenium ion) in electrophilic aromatic substitution, thereby increasing the activation energy and slowing down the reaction rate. libretexts.org

Reaction pathway mapping involves tracing the energetic landscape of a chemical reaction from reactants to products, including all intermediates and transition states. teledos.gr Global reaction route mapping (GRRM) is a sophisticated, automated strategy that utilizes quantum chemical calculations to systematically explore complex reaction mechanisms. rsc.org Techniques like anharmonic downward distortion following (ADDF) and artificial force induced reaction (AFIR) can be employed to search for isomerization, dissociation, and associative reaction pathways. rsc.org

For electrophilic aromatic substitution reactions of benzene derivatives, computational models can predict the regioselectivity, that is, which position on the ring is most likely to be attacked by the electrophile. nih.gov These predictions are often based on the relative stabilities of the sigma-complex intermediates. nih.gov

Transition State Analysis

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides valuable methods for predicting and interpreting the spectroscopic data of molecules like this compound, which aids in their structural characterization. openaccessjournals.com

Infrared (IR) Spectroscopy: Computational methods can simulate the IR spectrum of a molecule by calculating its vibrational frequencies and their corresponding intensities. faccts.dediva-portal.org These calculations are typically performed after a geometry optimization to ensure the molecule is at an energy minimum. faccts.de The predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For benzene derivatives, characteristic peaks related to C-H and C=C stretching and bending vibrations can be identified. lmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants can also be predicted using computational methods. chemaxon.comnmrdb.org These predictions are based on the calculated electronic environment around each nucleus. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra can provide crucial information about its structure. irb.hrguidechem.com While predicting the exact pattern for benzene ring protons can be complex, general chemical shift regions can be estimated. libretexts.org

Advanced Spectroscopic and Structural Characterization of Dichlorofluoromethyl Benzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (Dichlorofluoromethyl)benzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Multi-nuclear NMR, which involves the study of various NMR-active nuclei beyond protons (¹H) and carbon-13 (¹³C), is particularly valuable for characterizing halogenated compounds like this compound. man.ac.ukhuji.ac.il The presence of fluorine makes ¹⁹F NMR a powerful tool for its analysis. wikipedia.org

¹⁹F NMR spectroscopy offers a wide chemical shift range, which minimizes the chances of signal overlap and provides high sensitivity to changes in the electronic environment. icpms.czjeolusa.com For this compound, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom in the -CFCl₂ group. The chemical shift of this signal is influenced by the electron-withdrawing chlorine atoms and the phenyl ring. nih.govnih.gov For instance, the ¹⁹F chemical shift for this compound is distinct from compounds like trifluorotoluene (-63.72 ppm) and monofluorobenzene (-113.15 ppm), providing a unique spectral fingerprint. colorado.edu

¹H NMR spectroscopy provides information about the protons on the benzene (B151609) ring. The signals for these aromatic protons are influenced by the electronegative (dichlorofluoromethyl) substituent, which affects their chemical shifts and coupling patterns. guidechem.com Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule, including the carbon of the dichlorofluoromethyl group and the carbons of the benzene ring. guidechem.com The coupling between fluorine and carbon atoms (¹⁹F-¹³C coupling) can provide further structural confirmation. jeolusa.com

By combining data from ¹H, ¹³C, and ¹⁹F NMR, a complete structural assignment of this compound can be achieved.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity
¹H (Aromatic)7.2 - 7.6Multiplets
¹³C (Aromatic)120 - 140Singlets and doublets (due to C-F coupling)
¹³C (-CFCl₂)~125Doublet (due to ¹JCF coupling)
¹⁹F (-CFCl₂)Specific chemical shiftSinglet (or triplet if coupled to ortho-protons)

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

For more complex analogues of this compound, particularly those with chiral centers, advanced NMR techniques are indispensable for determining their stereochemistry. numberanalytics.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between atoms, which is crucial for assigning relative stereochemistry in rigid molecular systems. wordpress.com

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between different atoms. numberanalytics.comipb.pt

COSY reveals proton-proton (¹H-¹H) coupling networks within the molecule.

HSQC correlates proton signals with the directly attached carbon atoms.

HMBC shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. ipb.pt

These advanced techniques, while perhaps less critical for the simple structure of this compound itself, are vital for confirming the structure of more substituted or complex analogues. researchgate.net

Multi-Nuclear NMR for Structural Assignment

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would exhibit bands corresponding to:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3000-3100 cm⁻¹. jetir.org

C-C stretching vibrations within the benzene ring, which are expected in the 1400-1600 cm⁻¹ range. theaic.org

C-F and C-Cl stretching vibrations of the dichlorofluoromethyl group. These are typically strong and found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

Out-of-plane C-H bending vibrations , which can indicate the substitution pattern of the benzene ring.

The combination of IR and Raman spectroscopy provides complementary information. For instance, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. This complementarity aids in a more complete assignment of the vibrational modes. jetir.org The analysis of the vibrational spectra of related compounds like benzoyl chloride and benzyl (B1604629) chloride derivatives can provide a basis for assigning the spectral features of this compound. dergipark.org.trchemicalbook.compulsus.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch800 - 600
C-F Stretch1400 - 1000

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. savemyexams.comlibretexts.org

For this compound (C₇H₅Cl₂F), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these peaks (M⁺, [M+2]⁺, [M+4]⁺) would indicate the presence of two chlorine atoms. researchgate.net

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or the entire substituent group. For this compound, key fragments could include:

[C₆H₅CFCl]⁺ : Loss of a chlorine radical.

[C₆H₅]⁺ : Loss of the -CFCl₂ group, resulting in the stable phenyl cation at m/z 77. The presence of a strong peak at m/z 77 is often indicative of a benzene ring. docbrown.info

[C₇H₅F]⁺ and [C₇H₅Cl]⁺ : Loss of chlorine and fluorine atoms, respectively.

The analysis of the fragmentation patterns of related halogenated toluenes and benzenes can aid in interpreting the mass spectrum of this compound. cdnsciencepub.comcore.ac.uknih.gov The use of techniques like chemical ionization (CI) can sometimes provide softer ionization, leading to a more prominent molecular ion peak and less fragmentation. cdnsciencepub.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)Identity
[C₇H₅Cl₂F]⁺178Molecular Ion (M⁺)
[C₇H₅ClF]⁺143[M - Cl]⁺
[C₆H₅]⁺77Phenyl cation

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of liquid this compound at room temperature for X-ray diffraction might be challenging, solid-state derivatives could be synthesized and analyzed.

The crystal structure would reveal the precise geometry of the dichlorofluoromethyl group and its orientation relative to the benzene ring. It would also provide insights into how the molecules pack in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-π stacking. The structural parameters obtained from X-ray crystallography serve as a benchmark for comparison with computational models and data from other experimental techniques. conicet.gov.ar

Gas Electron Diffraction for Gas-Phase Structure Determination

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.orgcaltech.edu This method is particularly useful for studying the conformational preferences and structural parameters of molecules like this compound. capes.gov.brosti.gov

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. wikipedia.org The resulting diffraction pattern contains information about the internuclear distances within the molecule. mst.edu Analysis of this pattern can yield precise values for bond lengths, bond angles, and torsional angles.

For this compound, GED could be used to determine:

The C-C bond lengths within the benzene ring and the C-C bond connecting the substituent to the ring.

The C-Cl and C-F bond lengths in the dichlorofluoromethyl group.

The bond angles around the tetrahedral carbon of the substituent and within the benzene ring.

The torsional angle describing the rotation of the -CFCl₂ group relative to the plane of the benzene ring.

Comparing the gas-phase structure from GED with the solid-state structure from X-ray crystallography can reveal the effects of intermolecular interactions on the molecular geometry. conicet.gov.ar Studies on related substituted benzenes have demonstrated the utility of GED in elucidating their gas-phase structures. acs.orglibretexts.orgrsc.org

Application in Complex Mixture Analysis using Advanced Spectroscopic Techniques

The detection, identification, and quantification of this compound and its analogues within complex mixtures present a significant analytical challenge due to the often low concentrations of the target analytes and the presence of interfering matrix components. Advanced spectroscopic techniques, particularly when combined with chromatographic separation, provide the necessary selectivity and sensitivity for such demanding analyses. These methods are crucial in various fields, including environmental monitoring, industrial process control, and impurity profiling of chemical products. researchgate.netyoutube.comnih.gov

The analysis of complex mixtures often begins with a separation step to reduce the complexity of the sample before spectroscopic analysis. ddtjournal.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques coupled with spectroscopic detectors. researchgate.netddtjournal.com The choice between GC and HPLC depends on the volatility and thermal stability of the analytes. Given that this compound is a derivative of toluene (B28343), it possesses sufficient volatility for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds in complex environmental and industrial samples. researchgate.netthermofisher.com In a typical GC-MS analysis of a mixture containing this compound, the sample is first introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. For instance, a capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating this compound from other aromatic or halogenated compounds. nih.gov

Following separation, the individual components enter the mass spectrometer. In the MS, molecules are ionized, commonly by electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₇H₅Cl₂F), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 178 g/mol , considering the most abundant isotopes). nih.gov The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms, as well as cleavage of the dichlorofluoromethyl group from the benzene ring, providing structural confirmation.

To enhance sensitivity and selectivity, especially in very complex matrices, tandem mass spectrometry (MS/MS) can be employed. nih.gov In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and subjected to further fragmentation, and the resulting product ions are detected. This technique significantly reduces background noise and allows for the quantification of trace levels of the target compound. For example, a transition specific to this compound could be monitored for highly selective detection.

The table below illustrates a hypothetical set of parameters for a GC-MS method for the analysis of this compound in a complex mixture.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane
Inlet Temperature250 °C
Carrier GasHelium, constant flow 1.0 mL/min
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temp150 °C
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
SIM Ions for C₇H₅Cl₂FTo be determined from the experimental mass spectrum of a pure standard

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile analogues of this compound, or its potential degradation products in a mixture. ddtjournal.comnih.gov Similar to GC-MS, HPLC separates the components of the mixture prior to their introduction into the mass spectrometer. ddtjournal.com Reverse-phase HPLC with a C18 column is a common choice for separating a wide range of organic molecules. The ionization techniques typically used in LC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are softer than EI and often result in a prominent molecular ion peak, which is advantageous for molecular weight determination. ddtjournal.com LC-MS/MS can be used for highly selective and sensitive quantification of target analytes in complex matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive method for the structural elucidation and quantification of components in a mixture. mdpi.comdphen1.comresearchgate.net While ¹H and ¹³C NMR are standard techniques, the presence of fluorine in this compound makes ¹⁹F NMR particularly valuable. acs.org The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in the dichlorofluoromethyl group would provide a clear and often unique signal in a region of the spectrum that is typically free from other signals, making it an excellent probe for identifying and quantifying the compound in a mixture.

For more complex mixtures where signals in ¹H and ¹³C NMR spectra may overlap, two-dimensional (2D) NMR techniques are indispensable. researchgate.netdokumen.pub Experiments such as COSY (Correlation Spectroscopy) can reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons. youtube.com These 2D NMR methods can be used to piece together the molecular structure of this compound and its analogues even within a complex mixture, without the need for physical isolation of the components. mdpi.com

The following table summarizes the applicability of these advanced spectroscopic techniques for the analysis of this compound in complex mixtures.

TechniqueApplication in Mixture AnalysisStrengthsLimitations
GC-MS Identification and quantification of volatile and semi-volatile components.High separation efficiency, provides structural information through fragmentation patterns, extensive libraries for identification.Requires analyte to be thermally stable and volatile.
LC-MS/MS Analysis of less volatile or thermally labile analogues and degradation products.High sensitivity and selectivity, suitable for a wide range of compounds.Ionization efficiency can be matrix-dependent.
¹⁹F NMR Specific detection and quantification of this compound.High sensitivity, low background interference, provides information on the chemical environment of the fluorine atom.Only applicable to fluorine-containing compounds.
2D NMR (COSY, HSQC, HMBC) Unambiguous structural elucidation of this compound and its analogues within the mixture.Provides detailed connectivity information, non-destructive.Lower sensitivity compared to MS, can be time-consuming to acquire and interpret data for very complex mixtures.

Applications of Dichlorofluoromethyl Benzene As a Versatile Synthetic Building Block

Role in the Synthesis of Fluorinated Specialty Chemicals

The dichlorofluoromethyl group (-CFCl₂) in (Dichlorofluoromethyl)benzene is a key functional handle that allows for its conversion into other valuable fluorine-containing moieties. This reactivity is central to its application in the synthesis of fluorinated specialty chemicals. Through controlled halogen exchange reactions, the chlorine atoms can be selectively replaced by fluorine, leading to the formation of (chlorodifluoromethyl)benzene (B1584488) and benzotrifluoride (B45747). These transformations are often achieved using fluorinating agents like hydrogen fluoride (B91410). google.com

The ability to incrementally introduce fluorine atoms provides a pathway to fine-tune the electronic and physical properties of the resulting molecules. This controlled fluorination is particularly valuable in the production of compounds where the degree of fluorination is critical to their function. The selective synthesis of these partially fluorinated benzenes underscores the utility of this compound as a precursor to a range of specialty fluorochemicals. google.com

Enabling Synthesis of Multi-Substituted Aromatic Systems

This compound serves as a valuable starting material for the creation of multi-substituted aromatic systems. The benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at specific positions relative to the dichlorofluoromethyl substituent. google.comlibretexts.orgnumberanalytics.com The directing effects of the existing group and the newly introduced substituents guide the position of subsequent modifications, enabling the strategic construction of complex substitution patterns on the aromatic ring. youtube.com

Furthermore, the dichlorofluoromethyl group itself can be transformed into other functionalities, adding another layer of synthetic versatility. This dual reactivity of the aromatic ring and the side chain makes this compound a powerful tool for chemists to design and construct intricately substituted benzene derivatives with tailored properties for various applications. google.com

Precursor in Materials Science

The unique properties imparted by fluorine atoms, such as high thermal stability and chemical resistance, make fluorinated compounds highly desirable in materials science. This compound is a key precursor in the development of advanced materials with specialized functionalities. smolecule.com

Development of Fluorinated Polymers and High-Performance Resins

Fluorinated polymers and resins are known for their exceptional properties, including high thermal and chemical stability. researchgate.net this compound can be utilized as a monomer or a precursor to monomers for the synthesis of these high-performance materials. smolecule.com The incorporation of the fluorinated moiety into the polymer backbone can significantly enhance the material's properties compared to its non-fluorinated counterparts. researchgate.net This approach allows for the creation of novel fluorinated materials with tailored characteristics for demanding applications.

Synthesis of Organic Electronic and Optoelectronic Materials

Organic electronics is a rapidly advancing field that utilizes organic compounds in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). fujifilm.comresearchgate.netsigmaaldrich.com Fluorinated organic materials are of particular interest due to their unique electronic properties. This compound and its derivatives can serve as building blocks for the synthesis of these functional organic materials. alfa-chemistry.com The introduction of fluorine can influence the energy levels and charge transport properties of the resulting molecules, making them suitable for use as semiconductors or other components in electronic and optoelectronic devices.

Utility in Agrochemicals Research and Development (synthetic methodologies)

The development of new and effective agrochemicals often relies on the synthesis of novel molecular structures. epo.org The incorporation of fluorine-containing groups can significantly impact the biological activity of a molecule. beilstein-journals.org Synthetic methodologies utilizing this compound provide access to a range of fluorinated aromatic compounds that can be further elaborated into potential agrochemical candidates. google.com The ability to introduce the dichlorofluoromethyl group and subsequently modify it allows for the systematic exploration of structure-activity relationships, a crucial aspect of modern agrochemical research.

Design and Synthesis of Novel Organic Scaffolds

A scaffold in medicinal and materials chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of diverse compounds. chemdiv.com this compound, with its combination of an aromatic ring and a reactive side chain, is an excellent starting point for the design and synthesis of novel organic scaffolds. researchgate.net Chemists can modify both the ring and the side chain to generate a wide array of derivatives with unique three-dimensional shapes and functionalities. nih.govrsc.org These new scaffolds can then be explored for their potential applications in various fields, from drug discovery to materials science.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research is the development of environmentally benign methods for synthesizing (Dichlorofluoromethyl)benzene, moving away from traditional processes that often rely on harsh reagents. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are central to this effort. mlsu.ac.inacs.org

Key research directions include:

Electrochemical Synthesis: Paired electrolysis is emerging as a sustainable strategy for producing difluoromethyl aromatics. researchgate.net This method can reduce the need for chemical oxidants and reductants, minimizing waste and hazardous byproducts.

Advanced Catalysis: The use of catalysts is fundamental to green chemistry as it allows reactions to proceed under milder conditions with greater efficiency. novonesis.comnih.gov Future syntheses will likely replace stoichiometric reagents like antimony trifluoride or large excesses of anhydrous hydrogen fluoride (B91410) with more selective and recyclable catalytic systems. google.com

Benign Solvents and Conditions: Research is exploring the use of safer solvents, such as water or ionic liquids, to replace volatile and toxic organic solvents like chlorinated hydrocarbons. nih.gov Furthermore, techniques such as microwave-assisted or ultrasound-activated synthesis can increase reaction rates and reduce energy consumption. longdom.orgijsetpub.com

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks, such as biomass-derived materials, to replace petroleum-based starting materials. ijsetpub.comchemanager-online.com While still a significant challenge, this represents an important frontier for the entire chemical industry.

These sustainable approaches aim to reduce the environmental footprint of chemical manufacturing, making the production of this compound and its derivatives more economically and ecologically viable. ijsetpub.com

Exploration of Bio-inspired and Catalytic Transformations

The functionalization of this compound using novel catalytic and bio-inspired methods is a rapidly advancing field. These techniques offer pathways to create complex molecules with high selectivity, often under mild conditions.

Catalytic C-H Functionalization: Transition-metal catalysis, particularly with palladium, has become a powerful tool for the direct functionalization of C-H bonds. snnu.edu.cnrsc.orgnih.gov This allows for the modification of the benzene (B151609) ring of this compound to introduce new functional groups without pre-functionalized starting materials, streamlining synthetic routes. rsc.org

Biocatalysis and Enzymatic Transformations: The use of enzymes and microorganisms is a cornerstone of green chemistry and bio-inspired synthesis. novonesis.com Enzymes operate with high specificity, which can eliminate the need for protecting groups and reduce waste. acs.org Research into the biodegradation of polyfluorinated compounds has shown that some microbes can metabolize molecules containing trifluoromethyl groups. mdpi.com This opens the possibility of using engineered enzymes or whole-cell systems to perform selective transformations on the this compound scaffold. The presence of C-Cl bonds, which are weaker than C-F bonds, could provide a metabolic entry point for such biocatalytic cleavage or modification. mdpi.com

Organocatalysis: Bio-inspired organocatalysts, such as those that use hydrogen-bonding motifs like urea, are being developed to catalyze reactions like C-H insertion. nih.gov These metal-free systems offer an alternative to traditional transition-metal catalysts and can mediate the formation of high-energy intermediates for novel bond formations.

The table below summarizes potential catalytic strategies for the transformation of this compound.

Catalytic StrategyCatalyst TypePotential TransformationAdvantages
C-H FunctionalizationPalladium ComplexesArylation, amination, or etherification of the benzene ring. nih.govHigh efficiency, broad functional group tolerance. snnu.edu.cn
BiotransformationEnzymes (e.g., Cytochrome P450)Selective hydroxylation or dehalogenation. mdpi.comHigh selectivity, mild reaction conditions, environmentally benign. novonesis.com
OrganocatalysisUrea-based catalystsC-H insertion or Friedel-Crafts reactions. nih.govMetal-free, mimics biological hydrogen-bonding interactions.

These advanced catalytic methods are crucial for synthesizing novel derivatives of this compound for applications in pharmaceuticals and materials science.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and reactions. arxiv.org For this compound, these computational tools offer several promising avenues.

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties and reactivity of new this compound derivatives. researchgate.net This allows researchers to screen vast virtual libraries of compounds and identify candidates with desired characteristics, such as enhanced thermal stability or specific biological activity, before undertaking costly and time-consuming laboratory synthesis. ijcrt.org

Reaction Optimization and Synthesis Design: AI platforms can predict the outcomes of chemical reactions and suggest optimal conditions, accelerating the development of new, efficient, and sustainable synthetic routes. sigmaaldrich.com This includes identifying novel catalysts and reaction pathways for the synthesis and functionalization of this compound.

De Novo Molecular Design: Generative AI models can design entirely new molecules with tailored properties. sigmaaldrich.com By defining specific parameters (e.g., for use in advanced polymers or as pharmaceutical scaffolds), AI can generate novel structures based on the this compound core, expanding the accessible chemical space. rsc.org

Expanding Applications in Advanced Functional Materials and Nanotechnology

The unique electronic properties conferred by the dichlorofluoromethyl group—a strong electron-withdrawing moiety—make this compound an attractive building block for advanced functional materials and nanotechnology applications. thieme-connect.de

High-Performance Polymers: The thermal stability of benzene derivatives can be significantly influenced by substituents. longdom.org The introduction of the -CFCl2 group can enhance the thermal robustness of polymers, making them suitable for high-temperature applications in the aerospace, automotive, and electronics industries. ijcrt.orglongdom.org Research into materials for anion exchange membranes, for example, has highlighted the role of fluorinated groups in ensuring chemical stability. gatech.edu

Advanced Dielectrics and Electrets: The polarity of the C-F and C-Cl bonds suggests that polymers derived from this compound could exhibit interesting dielectric properties, making them candidates for use in capacitors, transistors, or as electrets in sensors and energy harvesting devices.

Nanostructured Materials: The principles of molecular self-assembly, which are critical in nanotechnology, are heavily influenced by intermolecular forces like π-π stacking in aromatic systems. stfc.ac.uk By functionalizing this compound, it may be possible to create amphiphilic molecules that self-assemble into micelles, vesicles, or other nanostructures for applications in drug delivery or as templates for creating porous materials.

Functional Surfaces and Metasurfaces: Materials with tailored surface properties are in high demand for applications ranging from hydrophobic coatings to advanced optical devices. researchgate.net this compound could serve as a precursor for monomers used in creating polymers with specific surface energies or refractive indices, potentially for use in reconfigurable electromagnetic systems or other smart materials. researchgate.net

The future in this area lies in the rational design of monomers and polymers that leverage the distinct combination of steric and electronic effects of the dichlorofluoromethyl group to achieve targeted macroscopic properties in advanced materials.

Q & A

Q. How can machine learning models predict novel applications of this compound in materials science?

  • Answer : Train models on datasets of fluorinated aromatic compounds (e.g., Reaxys, PubChem) using descriptors like dipole moment, polarizability, and HOMO-LUMO gaps. Predictive models for dielectric properties or polymer compatibility have been validated experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.